molecular formula C18H26N5O8PS2 B1262081 lipoyl-AMP

lipoyl-AMP

Cat. No. B1262081
M. Wt: 535.5 g/mol
InChI Key: QWEGOCJRZOKSOE-NLJBGGCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a lipoyl-AMP(1-).
Lipoyl-AMP belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Lipoyl-AMP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Lipoyl-AMP exists in all eukaryotes, ranging from yeast to humans. Lipoyl-AMP can be biosynthesized from lipoate;  which is mediated by the enzyme lipoate-protein ligase a.

Scientific Research Applications

Enzymatic Function and Structure

  • Lipoate-Protein Ligases (LPLs)

    Lipoate-protein ligases (LPLs) like Lipoate-protein ligase A (LplA) are vital for attaching lipoic acid to lipoyl-dependent enzymes, crucial for key metabolic reactions. LplA activates lipoic acid to lipoyl-AMP, then transfers it to a lysine residue on the lipoyl domain. Crystal structures of LplA reveal insights into its mechanism and the specificity of target protein/lysine residue recognition (Kim et al., 2005).

  • Lipoyl-AMPN epsilon-lysine Lipolytransferase

    This enzyme catalyzes the transfer of the lipoyl group from lipoyl-AMP to enzyme proteins. It's shown that lipoyltransferase activities locate in mitochondria, crucial for lipoylation of target proteins (Fujiwara, Okamura-Ikeda, & Motokawa, 1994).

  • Crystal Structure of Bovine Lipoyltransferase with Lipoyl-AMP

    The structure of bovine lipoyltransferase (bLT) complexed with lipoyl-AMP provides atomic-level insights into the reaction mechanism. It shows how lipoyl-AMP interacts with bLT, suggesting a mechanism for facilitating nucleophilic attack by the lipoate-acceptor protein (Fujiwara et al., 2007).

Kinetic and Catalytic Properties

  • Kinetics of Lipoylation by LplA

    The study of H protein lipoylation by lipoate-protein ligase A (LplA) revealed unusual kinetics, including differential speeds of reactions in the cascade and competitive nucleophilic attacks. These findings help understand the complex mechanism of protein lipoylation (Zhang et al., 2020).

  • Cloning and Expression of Lipoyltransferase

    Cloning of bovine Lipoyltransferase II cDNA and its expression in Escherichia coli allowed for a deeper understanding of its properties, including kinetic constants and substrate specificity. This research contributes to our knowledge of how lipoylation of proteins is regulated (Fujiwara, Okamura-Ikeda, & Motokawa, 1997).

  • Assay for Protein Lipoylation Reaction

    Developing assays for the protein lipoylation reaction using apo-H-protein as an acceptor helps in understanding the precise biochemical pathways of lipoylation in mammalian mitochondria (Fujiwara, Okamura-Ikeda, & Motokawa, 1995).

Molecular Biology and Gene Expression

  • Molecular Cloning of Lipoyltransferase

    The cloning of human lipoyltransferase cDNA and genomic DNA, including its structural characterization and chromosomal localization, provides critical information on the genetic aspects of lipoylation processes (Fujiwara et al., 1999).

  • Role of Poldip2/ACSM1 Axis

    A study on polymerase-δ interacting protein 2 (Poldip2) suggests its role in controlling a salvage pathway of lipoylation, adding new perspectives to the understanding of lipoylation mechanisms (Paredes et al., 2018).

Additional Insights

  • The Streptomyces coelicolor Lipoate-protein Ligase

    The study of Streptomyces coelicolor Lipoate-protein Ligase, which is a circularly permuted version of the Escherichia coli enzyme, offers insights into the diversity and plasticity of domain architectures in bacterial lipoate ligases (Cao & Cronan, 2015).

  • Membrane Targeting Antimicrobial Peptides

    Although not directly related to lipoyl-AMP, this research investigates interactions between antimicrobial peptides (AMPs) and lipid membranes, which can provide insights into the broader context of peptide-lipid interactions (Ciumac et al., 2019).

  • Lipoylation of Acyltransferase Components

    Understanding the lipoylation of acyltransferase components of α-ketoacid dehydrogenase complexes provides a deeper insight into the role of lipoic acid as a prosthetic group in various enzyme complexes (Fujiwara, Okamura-Ikeda, & Motokawa, 1996).

  • The Thermoplasma acidophilum LplA-LplB Complex

    This complex is identified as a new class of bipartite lipoate-protein ligases, expanding our understanding of the diversity of lipoylation mechanisms across different domains of life (Christensen & Cronan, 2009).

properties

Product Name

lipoyl-AMP

Molecular Formula

C18H26N5O8PS2

Molecular Weight

535.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-NLJBGGCZSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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